(8aR)-6,8a-dihydro-3H-indolizin-5-one
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Overview
Description
(8aR)-6,8a-dihydro-3H-indolizin-5-one: is a heterocyclic compound with a unique structure that includes an indolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8aR)-6,8a-dihydro-3H-indolizin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with an appropriate aldehyde or ketone, followed by cyclization to form the indolizine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (8aR)-6,8a-dihydro-3H-indolizin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The indolizine core allows for substitution reactions at various positions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to introduce different substituents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indolizidinone derivatives, while reduction can yield dihydro derivatives .
Scientific Research Applications
Chemistry: (8aR)-6,8a-dihydro-3H-indolizin-5-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and advanced materials .
Mechanism of Action
The mechanism of action of (8aR)-6,8a-dihydro-3H-indolizin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their applications .
Comparison with Similar Compounds
- (8R,8aS)-8-hydroxy-5-indolizidinone
- (8R,8aR)-8-hydroxy-5-indolizidinone
- (3aS,8aR)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]oxazol-2-one
Uniqueness: (8aR)-6,8a-dihydro-3H-indolizin-5-one is unique due to its specific stereochemistry and the presence of the indolizine core. This structure provides distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(8aR)-6,8a-dihydro-3H-indolizin-5-one |
InChI |
InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-4,7H,5-6H2/t7-/m1/s1 |
InChI Key |
UQZANANSZTVBKA-SSDOTTSWSA-N |
Isomeric SMILES |
C1C=C[C@@H]2C=CCN2C1=O |
Canonical SMILES |
C1C=CC2C=CCN2C1=O |
Origin of Product |
United States |
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